molecular formula C17H18ClNO3 B5654409 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide

Cat. No. B5654409
M. Wt: 319.8 g/mol
InChI Key: RDZQQRMDGLMSDW-UHFFFAOYSA-N
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Description

This compound is part of a class of chemicals synthesized for various purposes, including agricultural and pharmaceutical applications. Its structure includes both chloro-methylphenoxy and hydroxy-dimethylphenyl groups connected via an acetamide linkage.

Synthesis Analysis

The synthesis typically involves the reaction of chloroacetamide with phenoxyphenol derivatives. For example, N-methyl-2-(4-phenoxyphenoxy) acetamide compounds are synthesized using N,N-dimethylformamide (DMF) as solvent in the presence of anhydrous potassium carbonate under specific temperature conditions, leading to compounds with yields beyond 85% (He Xiang-qi, 2007).

Molecular Structure Analysis

The molecular structure is characterized by various spectroscopic methods, including IR, MS, and 1H NMR analyses. These studies reveal the presence of specific functional groups and the overall molecular conformation. For instance, the structure of related compounds has been thoroughly examined through X-ray diffraction and other analytical techniques to confirm their geometric parameters and intermolecular interactions (B. Rao, T. Seshadri, M. L. Rao, 1987).

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-10-7-14(15(20)8-11(10)2)19-17(21)9-22-16-5-4-13(18)6-12(16)3/h4-8,20H,9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZQQRMDGLMSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)NC(=O)COC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide

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